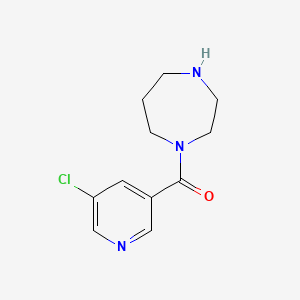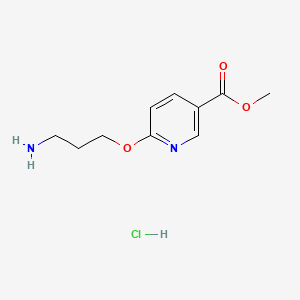
methyl 6-(3-aminopropoxy)pyridine-3-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-(3-aminopropoxy)pyridine-3-carboxylate hydrochloride is a chemical compound with a pyridine ring substituted with a 3-aminopropoxy group and a methyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-(3-aminopropoxy)pyridine-3-carboxylate hydrochloride typically involves the reaction of 6-hydroxypyridine-3-carboxylic acid with 3-aminopropanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is then esterified using methanol and hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.
化学反应分析
Types of Reactions
Methyl 6-(3-aminopropoxy)pyridine-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted products.
科学研究应用
Methyl 6-(3-aminopropoxy)pyridine-3-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of methyl 6-(3-aminopropoxy)pyridine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The pyridine ring can participate in π-π interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the observed biological activities.
相似化合物的比较
Similar Compounds
Methyl 6-aminopyridine-3-carboxylate: Lacks the 3-aminopropoxy group, resulting in different chemical properties.
6-(3-Aminopropoxy)pyridine-3-carboxylic acid: Lacks the methyl ester group, affecting its reactivity and solubility.
Uniqueness
Methyl 6-(3-aminopropoxy)pyridine-3-carboxylate hydrochloride is unique due to the presence of both the 3-aminopropoxy group and the methyl ester group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
属性
IUPAC Name |
methyl 6-(3-aminopropoxy)pyridine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3.ClH/c1-14-10(13)8-3-4-9(12-7-8)15-6-2-5-11;/h3-4,7H,2,5-6,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBYJRKMLNXNTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)OCCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 1-[(methanesulfonyloxy)methyl]bicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B6610616.png)
![2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.2.1]octane-4-carboxylic acid](/img/structure/B6610620.png)
![lithium(1+) 5-[2-(tert-butoxy)-2-oxoethoxy]pyrimidine-2-carboxylate](/img/structure/B6610626.png)
![lambda2-ruthenium(2+) bis(2,2'-bipyridine) 6,9,15,17,22-pentaazapentacyclo[12.8.0.0^{2,7}.0^{8,13}.0^{16,21}]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene bis(hexafluoro-lambda5-phosphanuide)](/img/structure/B6610627.png)
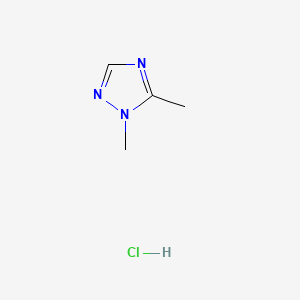
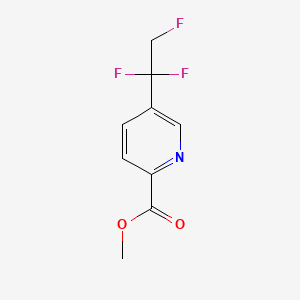
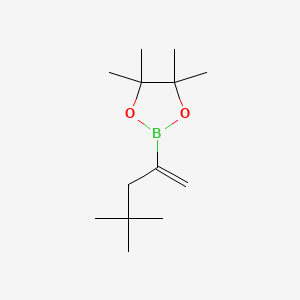
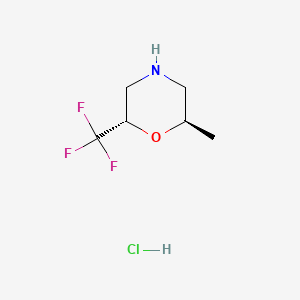
![rac-methyl (1R,2R)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate](/img/structure/B6610659.png)
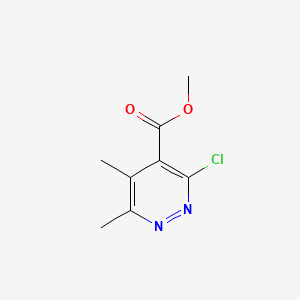
![tert-butyl 7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6610672.png)
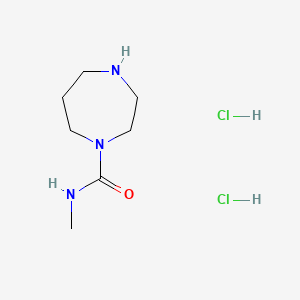
![tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate](/img/structure/B6610682.png)
